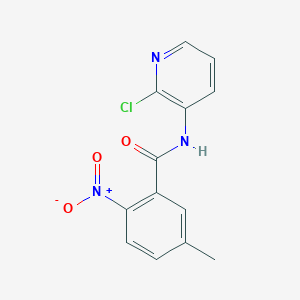

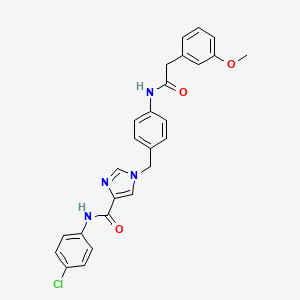

N-(2-氯吡啶-3-基)-5-甲基-2-硝基苯甲酰胺

描述

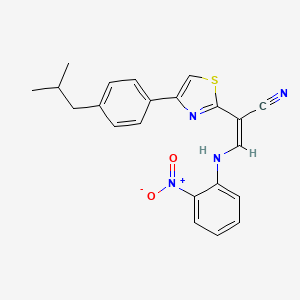

“N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide” is a chemical compound. It likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH group replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic and amidation reactions . For instance, a compound with a borate and sulfonamide group can be synthesized through these reactions .Molecular Structure Analysis

The molecular structure of similar compounds can be elucidated using techniques like single crystal X-ray diffraction . Density functional theory (DFT) calculations can be used to predict the molecular geometry and comprehend the electronic structure, vibrational spectra, natural bonding orbitals (NBO), frontier molecular orbitals (FMO), and molecular electrostatic potential (MEP) .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Physical And Chemical Properties Analysis

Physical and chemical properties of similar compounds can be studied using various techniques. For instance, UV–Vis–NIR spectroscopy can be used to determine optical transparency at the cut-off wavelength . Thermal behavior can be studied by TGA/DTA analysis . The dielectric constant, dielectric loss, and AC conductivity as a function of frequency and temperature can also be studied .科学研究应用

抗分枝杆菌活性

N-(2-氯吡啶-3-基)-5-甲基-2-硝基苯甲酰胺衍生物显示出显着的体外抗结核活性。王等人的一项研究(2019 年)强调了这些化合物在治疗结核病中的潜力,特别是由于其显着的疗效和药物开发中的新颖方法 (王等人,2019 年)。

氯虫苯甲酰胺的合成

宜芬等人(2010 年)的一项研究描述了使用 3-甲基-2-硝基苯甲酸(一种类似化合物)合成氯虫苯甲酰胺的过程。该合成过程可为 N-(2-氯吡啶-3-基)-5-甲基-2-硝基苯甲酰胺在农用化学品中的化学行为和潜在应用提供见解 (宜芬等人,2010 年)。

结构和热学研究

万加拉等人(2013 年)研究了涉及吡啶基和苯甲酰胺的分子复合物,这些复合物可以提供有关类似化合物(如 N-(2-氯吡啶-3-基)-5-甲基-2-硝基苯甲酰胺)的结构和热化学性质的信息 (万加拉等人,2013 年)。

合成和缺氧细胞细胞毒性

帕尔默等人(1996 年)对与硝基苯甲酰胺相关的缺氧选择性细胞毒素的区域异构体的合成和细胞毒性进行了研究,为这些化合物的潜在医学应用提供了视角 (帕尔默等人,1996 年)。

抗抑郁药和促智药

托马斯等人(2016 年)探索了吡啶-4-甲酰胺的合成,其结构与 N-(2-氯吡啶-3-基)-5-甲基-2-硝基苯甲酰胺相关,以及它们作为抗抑郁药和促智药的潜力 (托马斯等人,2016 年)。

安全和危害

属性

IUPAC Name |

N-(2-chloropyridin-3-yl)-5-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O3/c1-8-4-5-11(17(19)20)9(7-8)13(18)16-10-3-2-6-15-12(10)14/h2-7H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCYJCGBLZUTSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)

![5-(Chloromethyl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2882464.png)

![8-[[Bis(2-methoxyethyl)amino]methyl]-7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2882467.png)

![(1S,4S)-2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B2882474.png)

![N-[(4-methylphenyl)methyl]-4-propoxynaphthalene-1-sulfonamide](/img/structure/B2882478.png)

![2-(cyclopentylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2882485.png)